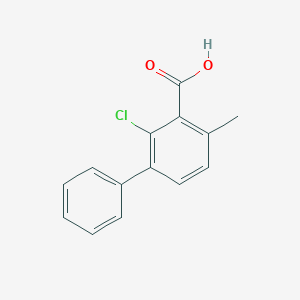

2-Chloro-6-methyl-3-phenylbenzoic acid

Beschreibung

2-Chloro-6-methyl-3-phenylbenzoic acid (C₁₄H₁₁ClO₂) is a substituted benzoic acid derivative featuring a chlorine atom at position 2, a methyl group at position 6, and a phenyl ring at position 3 of the benzene core. The chlorine substituent enhances electronegativity and steric bulk, while the methyl and phenyl groups contribute to hydrophobicity and π-π interactions.

Eigenschaften

Molekularformel |

C14H11ClO2 |

|---|---|

Molekulargewicht |

246.69 g/mol |

IUPAC-Name |

2-chloro-6-methyl-3-phenylbenzoic acid |

InChI |

InChI=1S/C14H11ClO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |

InChI-Schlüssel |

OUZRJQGYNCFCES-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)C2=CC=CC=C2)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-4-methylbiphenyl-3-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boronic acid or boronate ester as the coupling partner and a halogenated biphenyl derivative as the starting material. The reaction is catalyzed by a palladium complex and usually takes place in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methylbiphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methylbiphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-chloro-6-methyl-3-phenylbenzoic acid with three structurally related benzoic acid derivatives:

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | XLogP3* | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|---|

| 2-Chloro-6-methyl-3-phenylbenzoic acid | C₁₄H₁₁ClO₂ | Cl (2), CH₃ (6), Ph (3) | 246.69 | ~2.8† | 1 (COOH) | 3 |

| 2-Chloro-6-fluoro-3-formylbenzoic acid | C₈H₄ClFO₃ | Cl (2), F (6), CHO (3) | 202.56 | 1.6‡ | 1 (COOH) | 4 |

| 2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic acid | C₁₆H₁₃NO₃ | Ph (2-benzoxazole), CH₃ (propanoic acid) | 275.29 | ~3.1† | 1 (COOH) | 3 |

*XLogP3: Predicted octanol-water partition coefficient. †Estimated based on substituent contributions. ‡Directly reported in .

Key Observations :

- Lipophilicity : The methyl and phenyl groups in the target compound likely increase its lipophilicity (XLogP3 ~2.8) compared to 2-chloro-6-fluoro-3-formylbenzoic acid (XLogP3 = 1.6). The fluorine and formyl groups in the latter enhance polarity, reducing logP .

- Steric Effects : The phenyl group at position 3 in the target compound introduces significant steric hindrance, which may influence reactivity in substitution or coupling reactions compared to smaller substituents (e.g., formyl or benzoxazole derivatives) .

Stability and Reactivity

- Acid Stability : All compounds retain the benzoic acid core, ensuring stability under acidic conditions.

- Electrophilic Reactivity : The chlorine atom in the target compound and its fluoro-formyl analog can undergo nucleophilic aromatic substitution, but steric hindrance from the phenyl group in the former may slow such reactions compared to the latter .

- Thermal Stability : Methyl and phenyl substituents likely improve thermal stability relative to formyl or fluorine-containing analogs, which may decompose at lower temperatures due to higher polarity .

Research Findings and Limitations

- Drug Design : The compound’s lipophilicity aligns with blood-brain barrier permeability requirements for CNS-targeting drugs.

- Material Science : Its aromaticity and substituent arrangement could aid in designing liquid crystals or organic semiconductors.

- Safety : Analogous compounds (e.g., 2-chloro-6-fluoro-3-formylbenzoic acid) require stringent safety protocols, suggesting similar handling precautions for the target compound .

Limitations : The absence of experimental data (e.g., crystallographic studies, bioactivity assays) necessitates further research to validate predicted properties.

Biologische Aktivität

2-Chloro-6-methyl-3-phenylbenzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a benzoic acid structure with a chlorine atom and methyl group at specific positions, contributing to its unique biological activity. The presence of these substituents can influence the compound's interaction with biological systems.

Antiviral Properties

Recent studies have indicated that derivatives of benzoic acid, including 2-chloro-6-methyl-3-phenylbenzoic acid, exhibit antiviral activity against SARS-CoV-2. The structure-activity relationship (SAR) suggests that modifications at the benzene ring can significantly enhance inhibitory potency against viral enzymes such as nsp14. For instance, the introduction of a chlorine substituent at the 2-position has been shown to increase potency by eight times compared to the parent compound .

Inhibition Mechanism

The mechanism by which 2-chloro-6-methyl-3-phenylbenzoic acid exerts its antiviral effects appears to involve interactions with polar amino acids in the active sites of viral proteins. Docking studies have demonstrated that specific modifications can improve binding affinity and cell membrane permeability, thereby enhancing biological activity .

Study on Antiviral Efficacy

A study evaluating various benzoic acid analogs found that 2-chloro-6-methyl-3-phenylbenzoic acid derivatives showed significant inhibition of viral replication. The study highlighted that compounds with additional hydrophobic interactions at the meta-position of the benzene ring exhibited subnanomolar inhibition potency .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of 2-chloro-6-methyl-3-phenylbenzoic acid. These studies indicate that while the compound shows promising biological activity, it is essential to consider potential toxicity and environmental impact. For instance, similar compounds have been linked to neurotoxic effects in animal models, raising concerns about their use in therapeutic applications .

Data Tables

| Activity | Compound | Potency | Mechanism |

|---|---|---|---|

| Antiviral | 2-Chloro-6-methyl-3-phenylbenzoic acid | 8-fold increase vs parent | Inhibition of viral nsp14 enzyme |

| Toxicity | Chlorinated analogs | Variable | Neurotoxic effects reported in animal studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.